molecular formula C8H9N3O B11917615 (S)-(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone

(S)-(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone

Katalognummer: B11917615
Molekulargewicht: 163.18 g/mol
InChI-Schlüssel: PGDPAPRMLZLMPM-OCAOPBLFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone is a compound that features both an aziridine and a pyrazine ring. Aziridines are three-membered nitrogen-containing heterocycles, known for their high reactivity due to ring strain. Pyrazines are six-membered nitrogen-containing heterocycles, often found in various bioactive molecules. The combination of these two rings in a single molecule makes this compound an interesting subject for chemical and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone typically involves the formation of the aziridine ring followed by its attachment to the pyrazine moiety. One common method is the cyclization of an appropriate precursor, such as a 2-chloroethylamine derivative, with a pyrazine carboxylic acid derivative under basic conditions. The reaction is usually carried out in the presence of a base like sodium hydride or potassium tert-butoxide, which facilitates the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form an oxaziridine derivative.

    Reduction: The pyrazine ring can be reduced to form a dihydropyrazine derivative.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Oxaziridine derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted aziridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(S)-(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (S)-(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone involves its interaction with various molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the inhibition of enzyme activity or the disruption of DNA replication, which is the basis for its potential antimicrobial and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-2-Methylaziridine: Contains only the aziridine ring and lacks the pyrazine moiety.

    Pyrazin-2-ylmethanone: Contains only the pyrazine ring and lacks the aziridine moiety.

    (S)-(2-Methylaziridin-1-yl)(pyridin-2-yl)methanone: Similar structure but with a pyridine ring instead of a pyrazine ring.

Uniqueness

(S)-(2-Methylaziridin-1-yl)(pyrazin-2-yl)methanone is unique due to the combination of the aziridine and pyrazine rings in a single molecule. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Eigenschaften

Molekularformel

C8H9N3O

Molekulargewicht

163.18 g/mol

IUPAC-Name

[(2S)-2-methylaziridin-1-yl]-pyrazin-2-ylmethanone

InChI

InChI=1S/C8H9N3O/c1-6-5-11(6)8(12)7-4-9-2-3-10-7/h2-4,6H,5H2,1H3/t6-,11?/m0/s1

InChI-Schlüssel

PGDPAPRMLZLMPM-OCAOPBLFSA-N

Isomerische SMILES

C[C@H]1CN1C(=O)C2=NC=CN=C2

Kanonische SMILES

CC1CN1C(=O)C2=NC=CN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.